
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticonvulsant Properties
- Compounds with 4-bromophenyl substituents, including structures similar to the queried compound, have shown potential as anticonvulsants. A study focused on the synthesis of such compounds and evaluated their effectiveness in rat models for anticonvulsant activity. Specifically, 4-bromophenyl acetamide derivatives demonstrated notable effectiveness in extending the latency period and reducing the duration and severity of seizures in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Antibacterial Applications
- Certain acetamide derivatives, including those similar to the queried compound, have been synthesized and tested for antibacterial properties. A study showed that compounds with a 4-bromophenyl group effectively inhibited the growth of various bacterial strains such as Salmonella typhi and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial and Antifungal Agents
- Derivatives of acetamides, including those with bromophenyl groups, have been evaluated for their antimicrobial and antifungal potentials. Some synthesized compounds have shown suitable antibacterial and antifungal activity, indicating their potential use in treating infectious diseases (Abbasi et al., 2020).
Cancer Research
- In cancer research, certain derivatives of the queried compound have been explored for their anticancer properties. For instance, a study synthesized a series of compounds with the 4-arylsulfonyl-1,3-oxazoles framework, which showed high activity against specific cancer cell lines, indicating potential applications in cancer treatment (Zyabrev et al., 2022).
Enzyme Inhibition
- Research on enzyme inhibition has also been conducted using similar compounds. For example, a study explored dihydropyrimidine-hydroxamic acid hybrids as inhibitors of Helicobacter pylori urease. These findings suggest potential therapeutic applications in treating infections caused by Helicobacter pylori (Mamidala et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3,4-dimethylphenyl)acetamide with 4-bromobenzenesulfonyl chloride to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with thiourea and ethyl orthoformate to form the key intermediate 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2-amino-N-(3,4-dimethylphenyl)acetamide", "4-bromobenzenesulfonyl chloride", "thiourea", "ethyl orthoformate" ], "Reaction": [ "Step 1: 2-amino-N-(3,4-dimethylphenyl)acetamide is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with thiourea and ethyl orthoformate in the presence of a base such as potassium carbonate to form the final product 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS番号 |
893789-32-7 |
分子式 |
C20H18BrN3O4S2 |
分子量 |
508.41 |
IUPAC名 |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChIキー |
DEUSVPYTQSGOBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



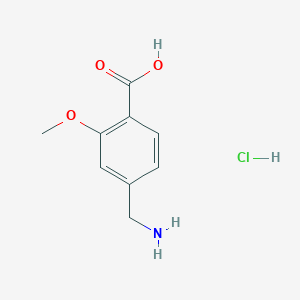
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)
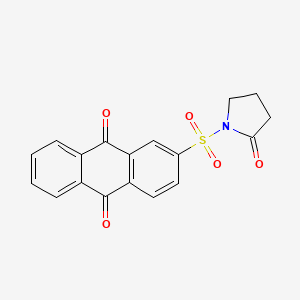
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
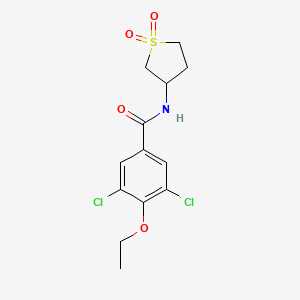
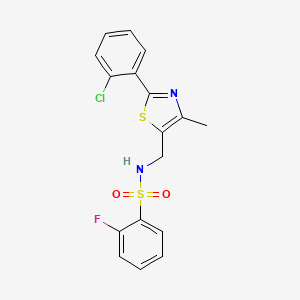
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)

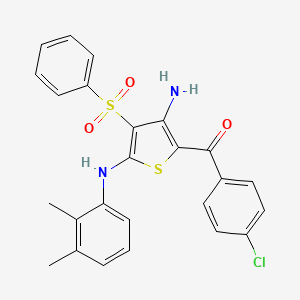
![2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2465268.png)
![Methyl 4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]butanoate](/img/structure/B2465269.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2465270.png)